Biotin-Cysteamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-sulfanylethyl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S2/c16-10(13-5-6-18)4-2-1-3-9-11-8(7-19-9)14-12(17)15-11/h8-9,11,18H,1-7H2,(H,13,16)(H2,14,15,17)/t8-,9-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWINLMLFGLKCY-QXEWZRGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCS)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCS)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Biotin Cysteamine
Synthesis Routes for Biotin-Cysteamine and Related Conjugates
The creation of this compound conjugates involves several strategic synthetic pathways, each tailored to introduce specific chemical features into the final molecule. These routes are fundamental to developing customized biotinylating agents for a wide array of research applications.
N-Biotinylcysteamine Synthesis via Activated Esters
The synthesis of N-biotinylcysteamine is frequently achieved through the use of activated esters of biotin (B1667282). This method involves the acylation of the primary amine of cysteamine (B1669678) with a biotin derivative that has a reactive ester group, such as an N-hydroxysuccinimide (NHS) ester. lumiprobe.com NHS esters are particularly effective for this purpose due to their good stability in aqueous solutions and their high reactivity towards primary amines under mild pH conditions, typically between 8.3 and 8.5. lumiprobe.com The reaction results in the formation of a stable amide bond between biotin and cysteamine.
Activated esters like p-nitrophenyl esters and pentafluorophenyl esters are also employed in these syntheses. nih.gov The choice of the activated ester can be influenced by the desired reactivity and the specific conditions of the synthesis. nih.gov For instance, pentafluorophenyl esters are known for their high reactivity. nih.gov The general procedure often involves dissolving the biotin-activated ester and cysteamine in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), sometimes with the addition of a base like triethylamine (B128534) to facilitate the reaction. lumiprobe.com
Table 1: Common Activated Esters Used in Biotinylation
| Activated Ester | Key Features |
|---|---|
| N-hydroxysuccinimide (NHS) ester | Good stability in aqueous solution, reacts with primary amines at pH 8.3-8.5. lumiprobe.com |
| p-Nitrophenyl ester | Used in the synthesis of LHRH antagonists. nih.gov |
| Pentafluorophenyl ester | Highly reactive. nih.govnih.gov |
| N,N'-dicyclohexylcarbodiimide (DCC) | Can be problematic due to rearrangement of O-acylureas. nih.govresearchgate.net |
| Carbonyldiimidazole (CDI) | Can provide excellent chemical yields. researchgate.net |
Incorporation of Cleavable Disulfide Bonds in Biotin-Cystamine Derivatives
A key feature of many this compound-related reagents is the presence of a cleavable disulfide bond. This is often achieved by using cystamine (B1669676), a disulfide-containing diamine, as a precursor in the synthesis. Biotin is conjugated to one of the amine groups of cystamine, leaving the disulfide bond intact within the linker arm. lumiprobe.com This disulfide bond can be readily cleaved under reducing conditions, for example, by using reagents such as dithiothreitol (B142953) (DTT), 2-mercaptoethanol (B42355) (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). lumiprobe.comthermofisher.com
The synthesis of these cleavable probes often involves reacting an activated form of biotin, such as biotin-NHS ester, with cystamine. nih.gov This approach allows for the creation of biotinylation reagents that can be used to label biomolecules, and the biotin tag can later be removed by breaking the disulfide bridge. thermofisher.com This is particularly advantageous in applications like affinity purification, where the strong interaction between biotin and avidin (B1170675)/streptavidin can make the elution of the biotinylated molecule difficult. thermofisher.comnih.gov The ability to cleave the linker and release the target molecule under mild reducing conditions is a significant benefit. thermofisher.com
Strategies for Long-Armed this compound Conjugates
To overcome potential steric hindrance and improve the accessibility of the biotin moiety for binding to avidin or streptavidin, long-armed this compound conjugates are often synthesized. These "long-armed" linkers typically incorporate spacer arms, which can be composed of various chemical structures like polyethylene (B3416737) glycol (PEG) units or hydrocarbon chains. thermofisher.comnih.gov
One common strategy involves reacting biotin with a bifunctional linker that contains a spacer and a reactive group at each end. For example, a PEG-containing diamine can be reacted first with an activated biotin derivative and then with a molecule that introduces the cysteamine functionality. nih.gov The length of the spacer arm can be precisely controlled by the choice of the linker molecule. thermofisher.com These long-armed reagents help to minimize the interference of the biotinylation with the biological activity of the labeled molecule and enhance the efficiency of the biotin-avidin interaction. rsc.org
Chemical Modifications and Functional Group Derivatization
The chemical versatility of this compound lies in the reactivity of its terminal functional groups, which can be modified to create a wide range of bioconjugates. These modifications are central to tailoring the reagent for specific applications in biochemistry and molecular biology.
Exploiting Terminal Sulfhydryl Reactivity for Conjugation
The terminal sulfhydryl (-SH) group of this compound is a key site for conjugation to other molecules. thermofisher.com This thiol group is nucleophilic and can react with a variety of electrophilic groups to form stable covalent bonds. nih.gov One of the most common reactions involves the use of maleimide-activated molecules. scielo.brmdpi.com The maleimide (B117702) group reacts specifically with the sulfhydryl group at a pH range of 6.5-7.5 to form a stable thioether linkage. thermofisher.com
Other sulfhydryl-reactive groups include haloacetyls (like iodoacetyl groups), which react with thiols at a slightly higher pH (7.5-8.5), and pyridyl disulfides. thermofisher.comthermofisher.com The reaction with pyridyl disulfides is particularly noteworthy as it forms a new disulfide bond, which is cleavable. This allows for the reversible conjugation of this compound to a target molecule. thermofisher.comthermofisher.com The progress of this reaction can be monitored by detecting the release of pyridine-2-thione. thermofisher.com
Table 2: Sulfhydryl-Reactive Groups for Conjugation
| Reactive Group | Resulting Linkage | Key Features |
|---|---|---|
| Maleimide | Thioether | Stable, non-reversible bond; optimal pH 6.5-7.5. thermofisher.com |
| Haloacetyl (e.g., Iodoacetyl) | Thioether | Stable bond; optimal pH 7.5-8.5. thermofisher.com |
| Pyridyl disulfide | Disulfide | Reversible (cleavable) bond; reaction releases pyridine-2-thione. thermofisher.comthermofisher.com |
Engineering for Specific Biomolecular Linkages
This compound can be engineered to link to specific biomolecules by incorporating various reactive functionalities. For instance, the amine group of cysteamine can be used as a handle to attach other chemical moieties. A common approach is to use heterobifunctional crosslinkers, such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which contains both an NHS ester (amine-reactive) and a maleimide group (sulfhydryl-reactive). scielo.bracs.org This allows for the coupling of this compound to a molecule with a free amine, and then the resulting conjugate can be attached to a thiol-containing biomolecule. scielo.br
Furthermore, the thiol group of this compound can be used to attach it to surfaces, such as gold, to create biosensors. researchgate.netscirp.org Self-assembled monolayers (SAMs) of cysteamine can be formed on gold surfaces, and then biotin can be introduced, often through a crosslinker, to create a surface that can bind avidin or streptavidin-conjugated molecules. researchgate.netscirp.org This strategy is employed in the development of various analytical platforms, including surface plasmon resonance (SPR) biosensors and impedimetric immunosensors. researchgate.netscirp.org The ability to engineer this compound with specific reactive groups enables its use in a wide range of applications, from the creation of antibody-drug conjugates (ADCs) to the site-specific labeling of proteins and nucleic acids. mdpi.comunirioja.es
Mechanistic Studies of Biotin Cysteamine Interactions at Molecular and Supramolecular Levels
Elucidation of Biotin-Strept(avidin) Binding Energetics in Biotin-Cysteamine Systems
The interaction between biotin (B1667282) and the proteins avidin (B1170675) and streptavidin is one of the strongest known non-covalent bonds in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. scirp.orgthermofisher.com This exceptionally high affinity forms the basis of numerous biotechnological applications. thermofisher.com The binding is characterized by a significant negative Gibbs free energy (ΔG), indicating a spontaneous process. aimspress.com
The binding of biotin to streptavidin is a complex process involving conformational changes in the protein. nih.gov The streptavidin protein is a homotetramer, with each of its four identical subunits capable of binding one biotin molecule. thermofisher.comacs.org The binding pocket is shaped to complement the biotin molecule and is lined with both polar and hydrophobic amino acid residues. nih.gov A flexible loop closes over the bound biotin, contributing to the extremely slow dissociation rate. nih.gov
The thermodynamics of this interaction are influenced by temperature. Studies have shown that the binding of biotin to streptavidin is an enthalpy-driven process at higher temperatures (30–40 °C) and becomes entropy-driven at lower temperatures. aimspress.com Upon binding biotin, the thermal stability of streptavidin significantly increases, with the midpoint temperature of denaturation (Tm) rising from 75°C to 112°C. nih.gov This increased stability is attributed to a more ordered protein structure and stronger associations between the subunits. nih.gov
| Parameter | Value/Observation | Significance |
|---|---|---|
| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | Indicates extremely strong and stable binding. scirp.orgthermofisher.com |
| Gibbs Free Energy (ΔG) | Negative at all tested temperatures | Shows the binding process is spontaneous. aimspress.com |
| Enthalpy (ΔH) | Drives binding at higher temperatures (30-40°C) | Demonstrates the temperature-dependent nature of the binding forces. aimspress.com |
| Entropy (ΔS) | Drives binding at lower temperatures | |
| Denaturation Temperature (Tm) of Streptavidin | Increases from 75°C to 112°C upon biotin binding | Highlights the significant stabilization of the protein structure. nih.gov |
Investigating the Role of the Cysteamine (B1669678) Moiety in Controlled Release Mechanisms
The cysteamine component of this compound introduces a functional element that allows for controlled release through the cleavage of its disulfide bond. This feature is particularly valuable in applications like drug delivery and the reversible immobilization of biomolecules. axispharm.com
Biotin-cystamine contains a disulfide bond that is stable under normal physiological conditions but can be cleaved in a reducing environment. axispharm.com This reduction-responsive cleavage is a key mechanism for controlled release. axispharm.com Reducing agents such as dithiothreitol (B142953) (DTT), 2-mercaptoethanol (B42355) (BME), and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can efficiently break the disulfide bond, releasing the biotin moiety from its conjugated partner. lumiprobe.com
This process is particularly relevant in intracellular environments, where the concentration of reducing agents like glutathione (B108866) (GSH) is significantly higher than in the extracellular space. dovepress.com This differential in reducing potential allows for the targeted release of biotinylated cargo inside cells. The cleavage of the disulfide bond by GSH is a thiol-disulfide exchange reaction. dovepress.com This mechanism has been exploited in the design of drug delivery systems where a therapeutic agent is linked to biotin via a cystamine (B1669676) linker. Once the conjugate is internalized by a cell, the high intracellular GSH concentration triggers the cleavage of the disulfide bond and the release of the active drug.
The thiol group (-SH) of cysteamine, which is exposed after the reduction of a disulfide bond, is a reactive handle for various bioconjugation reactions. iris-biotech.de Thiol-mediated conjugation is a widely used strategy for attaching molecules to proteins, surfaces, and nanoparticles. The thiol group can react with a variety of functional groups, including maleimides, haloacetamides, and other thiols to form stable covalent bonds.
This reactivity allows for the dynamic assembly and disassembly of this compound-containing structures. For instance, a this compound molecule can be attached to a surface or another molecule through its thiol group. This linkage can be reversed under specific conditions, providing a level of control over the bioconjugation process. The dynamics of thiol-mediated uptake into cells have also been explored, where the interaction with cell surface thiols can facilitate internalization. nih.gov
Interfacial Assembly and Recognition on Solid Supports
The ability of this compound to self-assemble on surfaces and participate in specific recognition events makes it a valuable tool in the development of biosensors, microarrays, and other surface-based technologies.
Cysteamine and its derivatives can spontaneously form well-ordered self-assembled monolayers (SAMs) on gold surfaces. scirp.orgresearchgate.net This process is driven by the strong affinity of the thiol group for gold, which leads to the formation of a stable gold-thiolate bond. ias.ac.in The resulting monolayer presents the other end of the cysteamine molecule, the amine group, at the surface.
These amine-terminated SAMs can be further functionalized. For example, avidin or streptavidin can be covalently linked to the amine groups, creating a surface that can specifically capture biotinylated molecules. scirp.org The formation of these SAMs can be influenced by factors such as the solvent and the immersion time. researchgate.net The quality and uniformity of the SAM are crucial for the performance of devices based on these modified surfaces. Various techniques, including contact angle measurements, scanning tunneling microscopy (STM), and X-ray photoelectron spectroscopy (XPS), are used to characterize the formation and structure of these monolayers. scirp.orgresearchgate.net
| Technique | Information Obtained | Key Findings |
|---|---|---|
| Contact Angle Goniometry | Surface hydrophobicity/hydrophilicity | Decrease in contact angle after cysteamine immobilization indicates successful SAM formation. scirp.org |
| Scanning Tunneling Microscopy (STM) | Surface morphology and molecular arrangement | Reveals the packing and domain structure of the SAM. researchgate.net |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states | Confirms the presence of sulfur and nitrogen from cysteamine on the gold surface. researchgate.net |
| Grazing Angle FTIR Spectroscopy | Chemical composition and molecular orientation | Provides information on the orientation of the molecules within the SAM. ias.ac.in |
This compound can be used to functionalize nanoparticles, such as gold nanoparticles (AuNPs), for targeted applications. rsc.orgnottingham.ac.uk By co-grafting this compound and a stimuli-responsive polymer onto the nanoparticle surface, it is possible to control the display of the biotin ligand. rsc.orgnottingham.ac.uk
For example, a thermosensitive polymer like poly(N-isopropylacrylamide) (pNIPAm) can be used. rsc.orgnottingham.ac.uk Below its lower critical solution temperature (LCST), the polymer chains are in an extended conformation and can shield the biotin molecules, preventing their interaction with streptavidin. nottingham.ac.uk Above the LCST, the polymer collapses, exposing the biotin ligands and allowing them to bind to their target. nottingham.ac.uk This "on/off" switching of ligand availability provides a sophisticated mechanism for controlling cell targeting and other recognition events at the nanoscale. rsc.orgnottingham.ac.uk The ratio of biotin to polymer on the nanoparticle surface is a critical parameter that determines the effectiveness of this controlled recognition. nottingham.ac.uk
Advanced Analytical Techniques for Characterization and Detection of Biotin Cysteamine Constructs
Spectrometric and Chromatographic Methodologies
Spectrometric and chromatographic methods provide the backbone for the molecular-level analysis of biotin-cysteamine, offering insights into its mass, structure, and purity, as well as its behavior in complex biological matrices.
High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Conjugate Characterization
High-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESI-MS) are indispensable tools for the definitive characterization of this compound conjugates. ESI is a soft ionization technique that allows for the transfer of intact, non-volatile, and thermally labile molecules like this compound from solution into the gas phase for mass analysis.
In one application, a novel mass spectrometry-based method utilized a this compound tag for the analysis of protein citrullination. google.com The tagging reagent was designed to specifically derivatize the ureido group of peptidylcitrulline. The conjugation of the this compound tag resulted in a specific mass shift, which could be precisely measured by ESI-MS. google.com This allowed for the clear identification of modified peptides. For instance, a citrullinated peptide standard observed before derivatization was successfully modified after a six-hour reaction, with the modified peptide appearing at a new m/z value. google.com A potential issue noted was the possibility of minor side reactions or neutral loss from the tagged peptide, which could be monitored and minimized. google.com The use of a biotin-based tag with a smaller mass is generally preferred as it has a lesser impact on the solubility, chromatographic separation, and ionization efficiency of the labeled peptides. google.com
Table 1: ESI-MS Data for a Citrullinated Peptide Standard with and without this compound Tagging
| Sample | State | Observed m/z | Notes |
| Citrullinated Peptide Standard | Before Derivatization | Not specified | Represents the baseline mass of the unmodified peptide. |
| Citrullinated Peptide Standard | After 6h Derivatization | 1392.7745 | This peak corresponds to the peptide modified with the this compound tag, confirming the conjugation reaction. google.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. This technique is crucial for analyzing this compound constructs within complex biological samples or reaction mixtures. The initial LC step separates the this compound conjugate from unreacted starting materials (biotin, cysteamine), byproducts, and other components of the matrix.
Following separation, the eluting compounds are ionized and subjected to MS/MS analysis. In this process, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are detected. This provides a structural fingerprint that confirms the identity of the compound with high confidence. LC-MS/MS is particularly valuable for quantitative studies, where it can be used to determine the concentration of the conjugate in a sample, and for identifying sites of modification in more complex structures like tagged proteins. researchgate.net Although direct LC-MS/MS studies focused solely on this compound are not extensively detailed in the provided context, the principles of the technique are broadly applied in related research, such as the analysis of other biotinylated molecules and peptides in complex biological fluids. google.comresearchgate.net The method's high sensitivity and specificity make it a gold standard for such analytical challenges. unam.mx
Fourier Transform Infrared Reflection-Absorption Spectroscopy (FT-IRRAS) for Surface-Bound Species
Fourier Transform Infrared Reflection-Absorption Spectroscopy (FT-IRRAS) is a highly sensitive technique used to study the molecular orientation and chemical structure of thin films and self-assembled monolayers (SAMs) on reflective surfaces, such as gold. When this compound is used to modify a gold surface, the cysteamine's thiol group forms a strong bond with the gold, creating a SAM. FT-IRRAS can be used to monitor this immobilization process and characterize the resulting layer.
The FT-IRRAS spectrum of a this compound SAM on gold would exhibit characteristic vibrational bands. Key expected peaks include:
N-H stretching and bending vibrations from the amide linkages in the biotin (B1667282) structure and the amine group of cysteamine (B1669678).
C=O stretching vibrations from the ureido ring and the carboxyl group of biotin.
C-H stretching vibrations from the aliphatic portions of both biotin and cysteamine.
S-H stretching vibration (around 2550 cm⁻¹) from free cysteamine, the absence of which would indicate successful covalent attachment to the gold surface via the thiol group.
By analyzing the position, intensity, and dichroism of these bands, researchers can deduce information about the packing density, chemical integrity, and average molecular orientation of the this compound molecules on the surface.
Fluorescence Spectroscopy for Sensing Applications
Fluorescence spectroscopy is a powerful tool for developing sensitive detection methods. In the context of this compound, fluorescence can be employed in several ways. For instance, a fluorescent tag can be attached to the this compound molecule itself, allowing for its direct detection and quantification.
Alternatively, the interaction of this compound with other molecules can be monitored through changes in fluorescence. In one study, carbon dots (CDs) were developed as fluorescent probes for the selective detection of cysteamine. rsc.org The fluorescence intensity of the CDs was quenched upon interaction with cysteamine. This sensing mechanism was found to be highly selective for cysteamine over other thiols and various ions. rsc.org While this study focused on cysteamine, the principle can be extended to this compound. The biotin moiety could be used to immobilize the construct on a streptavidin-coated surface, and the cysteamine portion could then be detected via a fluorescent probe, or the entire construct could be detected using a fluorescently-labeled avidin (B1170675) protein. In such an assay, the binding of the fluorescent avidin to the this compound would lead to a measurable change in the fluorescence signal, enabling sensitive detection. rsc.org
Table 2: Fluorescence-Based Sensing of Cysteamine
| Analyte | Probe | Detection Principle | Concentration Range |
| Cysteamine | Carbon Dots (CDs) | Fluorescence quenching of CDs upon interaction with cysteamine's amine and thiol groups. rsc.org | 0–30 µM rsc.org |
Electrochemical and Surface-Sensitive Characterization
Electrochemical techniques are exceptionally sensitive to changes occurring at electrode interfaces, making them ideal for characterizing the assembly and interaction of this compound layers on conductive surfaces.
Cyclic Voltammetry and Electrochemical Impedance Spectroscopy (EIS) for Interfacial Properties
Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are frequently used to probe the properties of surfaces modified with this compound. These methods are typically performed on a gold electrode that has been functionalized with the this compound conjugate.
Cyclic Voltammetry (CV) involves scanning the potential of an electrode and measuring the resulting current. The formation of a dense, insulating this compound monolayer on the electrode surface will block the access of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) in the solution to the electrode. This is observed as a decrease in the peak currents and an increase in the peak-to-peak separation in the cyclic voltammogram compared to the bare electrode. Subsequent binding of streptavidin or avidin to the biotinylated surface will form an even thicker insulating layer, leading to further suppression of the redox signal.
Electrochemical Impedance Spectroscopy (EIS) measures the opposition of a system to the flow of alternating current over a range of frequencies. The data is often represented in a Nyquist plot. For a modified electrode, the semicircle diameter in the Nyquist plot corresponds to the charge-transfer resistance (Rct) at the electrode-solution interface.
Bare Gold Electrode: Shows a very small semicircle, indicating a low Rct and fast electron transfer.
This compound SAM on Gold: The Rct increases significantly as the SAM insulates the electrode surface, hindering the electron transfer of the redox probe.
Streptavidin Binding: Upon binding of streptavidin to the biotin layer, the Rct increases even more due to the formation of a thicker, more insulating protein layer.
These techniques have been successfully used to monitor the stepwise assembly of biosensor surfaces and to detect binding events in real-time. researchgate.netresearchgate.net For example, the binding of NeutrAvidin to various biotinylated surfaces, including those prepared with a this compound linker, has been characterized, showing a clear increase in the insulating properties of the layer after protein capture. researchgate.net
Table 3: Representative EIS Findings for Modified Gold Electrodes
| Electrode Modification Step | Expected Change in Charge-Transfer Resistance (Rct) | Rationale |
| Formation of this compound SAM | Increase | The self-assembled monolayer acts as an insulating barrier, impeding electron transfer to the redox probe. researchgate.net |
| Binding of Streptavidin/Avidin | Further Increase | The bulky protein adds to the thickness of the insulating layer, further blocking the redox probe from the electrode surface. researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. researchgate.net It is an indispensable tool for verifying the stepwise assembly of this compound constructs on substrates like gold. nih.gov The process involves irradiating the surface with a beam of X-rays while simultaneously measuring the kinetic energy of the electrons that are emitted.
The utility of XPS in this context is its ability to confirm the presence of specific elements and chemical bonds at each stage of surface modification. nih.govresearchgate.net
Cysteamine Immobilization: After incubating a gold substrate with cysteamine, XPS spectra will show the appearance of peaks corresponding to Nitrogen (N1s) and Sulfur (S2p), which are absent on the bare gold surface. The S2p signal is characteristic of the thiol group from cysteamine forming a bond with the gold surface. researchgate.net
Biotinylation: The subsequent covalent attachment of biotin to the amine-terminated cysteamine layer is confirmed by changes in the Carbon (C1s) and Oxygen (O1s) spectra, reflecting the more complex structure of the biotin molecule. nih.gov
The relative atomic concentrations of these elements, calculated from the XPS peak areas, provide quantitative evidence of a successful and complete surface modification.
Table 1: Representative XPS Data for Surface Modification Steps This table illustrates typical changes in elemental composition as detected by XPS during the formation of a this compound layer on a gold substrate. Actual values can vary based on experimental conditions.
| Surface Stage | C1s (Atomic %) | N1s (Atomic %) | O1s (Atomic %) | S2p (Atomic %) | Au4f (Atomic %) |
|---|---|---|---|---|---|
| Bare Gold Substrate | ~5-15% (Adventitious Carbon) | 0% | ~2-5% | 0% | ~80-90% |
| After Cysteamine Monolayer Formation | Increased | Present (~5-10%) | Similar/Slight Increase | Present (~2-5%) | Decreased |
| After Biotinylation | Further Increased | Increased | Significantly Increased | Present | Further Decreased |
Surface Plasmon Resonance (SPR) Spectroscopy for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring biomolecular interactions in real time. aip.orgbio-techne.com It measures changes in the refractive index near the surface of a sensor chip, which are proportional to changes in mass on the surface. aip.org This makes it ideal for studying the specific binding kinetics of the this compound construct with its biological recognition partner, typically streptavidin or its variants like avidin and neutravidin. researchgate.netscielo.br
In a typical experiment, the this compound layer is immobilized on a gold-coated SPR sensor chip. A solution containing streptavidin is then flowed over the surface. The binding event is monitored in real time, generating a sensorgram that shows:
Association Phase: As streptavidin binds to the immobilized biotin, the mass on the sensor surface increases, causing a corresponding increase in the SPR signal.
Dissociation Phase: When the streptavidin solution is replaced with a buffer, the bound streptavidin begins to dissociate, leading to a decrease in the SPR signal.
From these phases, crucial kinetic parameters can be calculated, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). The biotin-streptavidin interaction is known for its exceptionally high affinity, characterized by a very fast association rate and an extremely slow dissociation rate, resulting in a very low Kₑ value. nih.gov
Table 2: Typical Kinetic and Affinity Constants for the Biotin-Streptavidin Interaction Measured by SPR The following data represents typical values obtained from SPR analysis of streptavidin binding to a biotinylated surface. The high affinity constant (Kₐ) and low dissociation constant (Kₑ) highlight the strength and stability of the interaction.
| Parameter | Symbol | Typical Value Range | Unit |
|---|---|---|---|
| Association Rate Constant | kₐ | 10⁵ - 10⁷ | M⁻¹s⁻¹ |
| Dissociation Rate Constant | kₑ | 10⁻⁴ - 10⁻⁶ | s⁻¹ |
| Affinity Constant | Kₐ | 10¹⁰ - 10¹⁵ | M⁻¹ |
| Equilibrium Dissociation Constant | Kₑ | 10⁻¹⁰ - 10⁻¹⁵ | M |
Data compiled from principles and values discussed in sources scielo.brnih.govresearchgate.net.
Other Characterization Methods for this compound Layers
Contact Angle Measurements for Surface Wettability
Contact angle goniometry is a straightforward yet effective technique for characterizing the wettability of a surface. es-france.com It involves measuring the angle formed by a droplet of a liquid (typically water) at the three-phase boundary where the liquid, gas, and solid intersect. nih.gov This angle provides a measure of the surface's hydrophilicity (low contact angle) or hydrophobicity (high contact angle).
This method is highly effective for tracking the success of stepwise surface modifications in the creation of this compound constructs. Each step in the process alters the surface chemistry, which in turn changes the surface energy and its interaction with water.
Bare Substrate: A clean, bare gold surface is typically hydrophobic, exhibiting a relatively high water contact angle. researchgate.net
Cysteamine Modification: The formation of a self-assembled monolayer of cysteamine exposes its terminal hydrophilic amine (-NH₂) groups to the surface. This dramatically increases the surface's affinity for water, resulting in a significant decrease in the contact angle. researchgate.net
Biotinylation and Protein Binding: Subsequent attachment of the larger biotin molecule, and especially the later binding of a protein like streptavidin, further modifies the surface topography and chemical nature, leading to additional changes in the contact angle. nih.govcardiff.ac.uk
Observing the expected drop in the contact angle after cysteamine treatment is a strong and rapid indicator of successful monolayer formation.
Table 3: Representative Water Contact Angle Measurements on a Gold Surface During Functionalization This table shows the significant change in surface wettability upon modification with cysteamine, a key indicator of successful monolayer formation.
| Surface | Typical Water Contact Angle (θ) | Surface Property |
|---|---|---|
| Bare Gold (Au) | 85° - 95° | Hydrophobic |
| Cysteamine-Modified Gold (Au-S-C₂H₄-NH₂) | 15° - 25° | Hydrophilic |
Data based on values reported in source researchgate.net.
Applications of Biotin Cysteamine in Contemporary Biomedical Research
Protein and Peptide Biotinylation for Affinity-Based Technologies
Biotin-Cysteamine serves as a powerful reagent for the biotinylation of proteins and peptides, enabling their detection, purification, and use in various affinity-based assays. researchgate.net The terminal sulfhydryl group of the cysteamine (B1669678) moiety allows for its conjugation to proteins, while the biotin (B1667282) head provides a high-affinity handle for interaction with avidin (B1170675) or streptavidin.
Reversible Protein Labeling and Purification Strategies
A significant advantage of utilizing certain biotinylation strategies is the ability to achieve reversible binding, allowing for the gentle elution of purified proteins and their binding partners. nih.gov While the biotin-streptavidin interaction is famously strong, systems have been developed to modulate this affinity. For instance, engineered streptavidin variants, such as Strep-Tactin®, exhibit a reversible binding to biotin, permitting elution under mild, physiological conditions with an excess of free biotin. iba-lifesciences.com This is a departure from traditional methods that often require harsh denaturing conditions to break the bond. promegaconnections.com
Another approach to reversible biotinylation involves the use of cleavable biotin moieties. nih.gov These reagents incorporate a linker arm between the biotin and the reactive group that can be cleaved under specific chemical conditions. This allows for the release of the captured protein from the streptavidin-coated support without disrupting the protein's native structure and function. nih.govnih.gov
| Strategy | Principle | Elution Condition | Reference |
| Engineered Streptavidin (e.g., Strep-Tactin®) | Lower binding affinity compared to wild-type streptavidin. | Excess free biotin under physiological conditions. | iba-lifesciences.com |
| Cleavable Biotin Reagents | A cleavable linker is incorporated between biotin and the target protein. | Specific chemical agent (e.g., reducing agent). | nih.gov |
Site-Specific Modification of Biological Macromolecules
Achieving site-specific modification of proteins is crucial to preserve their biological activity. This compound, with its terminal thiol group, offers a route for such targeted labeling. The sulfhydryl group can selectively react with specific functional groups on a protein, such as maleimides introduced at a particular site. A common strategy involves the site-directed mutagenesis of a protein to introduce a cysteine residue at a desired location. nih.gov The thiol group of this cysteine can then react with a maleimide-activated this compound, ensuring precise attachment of the biotin label. nih.gov This method provides a significant advantage over random labeling of lysine (B10760008) residues, which can potentially disrupt protein function. nih.gov
| Method | Description | Advantage |
| Cysteine-Maleimide Coupling | A unique cysteine is introduced into the protein sequence via site-directed mutagenesis. This cysteine's thiol group then reacts specifically with a maleimide-functionalized this compound. | High specificity and control over the labeling site, minimizing disruption of protein function. nih.gov |
| Enzyme-Mediated Ligation | Enzymes like biotin ligase can be used to attach biotin analogs to specific peptide recognition sequences engineered into the protein of interest. | High degree of specificity for the target sequence. nih.gov |
Nucleic Acid Immobilization and Assays
The immobilization of nucleic acids onto solid surfaces is fundamental for the development of DNA microarrays and other hybridization-based assays. This compound facilitates this process by creating a stable and oriented attachment of biotinylated oligonucleotides.
Biotinylated Oligonucleotide Attachment for Biochip Applications
This compound plays a crucial role in the fabrication of biochips on gold-coated substrates. A self-assembled monolayer (SAM) of this compound is first formed on the gold surface. This is followed by the immobilization of streptavidin, which then serves as an anchor for biotinylated oligonucleotides. cranfield.ac.uk This layered approach ensures a high density and favorable orientation of the DNA probes, which is essential for efficient hybridization with target sequences. mdpi.com The robust nature of the biotin-streptavidin interaction provides for stable probe immobilization. mdpi.com
DNA Hybridization Studies on Modified Surfaces
Surfaces modified with this compound and streptavidin provide a reliable platform for studying DNA hybridization events. The immobilized biotinylated probes are readily accessible for hybridization with complementary strands from a sample solution. The high specificity of Watson-Crick base pairing ensures that only the target DNA sequences are captured. Various detection methods, including fluorescence and surface plasmon resonance (SPR), can be employed to monitor the hybridization process in real-time. cranfield.ac.ukscispace.com The efficiency of these hybridization assays is highly dependent on the quality of the surface chemistry, with this compound providing a well-defined and stable foundation. cranfield.ac.uk
| Surface Modification Step | Purpose | Outcome |
| 1. Cysteamine SAM formation on Gold | Creates a functionalized surface with terminal amine groups. | A stable, organized monolayer ready for further modification. |
| 2. Biotinylation of Cysteamine Layer | Introduces biotin moieties to the surface. | A surface capable of high-affinity binding to streptavidin. |
| 3. Streptavidin Immobilization | Binds to the biotinylated surface, presenting biotin-binding sites. | An active surface ready to capture biotinylated DNA probes. |
| 4. Biotinylated Oligonucleotide Attachment | Probes bind to the immobilized streptavidin. | A DNA-functionalized surface for hybridization studies. |
Development of Advanced Biosensing Platforms
The unique properties of this compound have been leveraged in the development of a variety of sophisticated biosensing platforms. These sensors often rely on the stable immobilization of biorecognition elements to detect specific analytes with high sensitivity and selectivity.
Cysteamine is frequently used to form SAMs on gold electrodes in electrochemical biosensors. researchgate.net The terminal amine groups of the cysteamine can be used to covalently attach antibodies or other proteins. In a this compound-based system, the surface can be functionalized with streptavidin to capture biotinylated bioreceptors. The binding of the target analyte to the immobilized receptor can then be detected by monitoring changes in electrochemical properties such as impedance or current. nih.gov For example, an impedimetric immunosensor can be fabricated by creating a self-assembled monolayer of cysteamine on a gold electrode, followed by the attachment of a biotin-labeled antibody via an avidin bridge. researchgate.net
Similarly, in optical biosensors, such as those based on Surface Plasmon Resonance (SPR), this compound is used to prepare the sensor surface for the immobilization of ligands. The binding of an analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR signal. mdpi.com The high stability and specificity of the biotin-streptavidin linkage ensure a reliable and reproducible sensor response. nih.gov
| Biosensor Type | Role of this compound | Detection Principle |
| Electrochemical | Forms a stable SAM on the gold electrode for immobilization of biotinylated bioreceptors via streptavidin. | Measures changes in current, potential, or impedance upon analyte binding. researchgate.netnih.gov |
| Optical (e.g., SPR) | Creates a functionalized surface on the sensor chip for the controlled immobilization of biotinylated ligands. | Detects changes in refractive index at the surface caused by analyte binding. mdpi.com |
Immunosensors Employing this compound Conjugates for Analyte Detection
Immunosensors are a class of biosensors that utilize the specific binding between an antibody and its corresponding antigen to detect a target analyte. The immobilization of antibodies onto the sensor surface is a critical step in the fabrication of these devices, and this compound chemistry offers a robust and reliable method to achieve this. The strong affinity between biotin and avidin provides a stable anchor for biotinylated antibodies, ensuring their proper orientation for antigen binding. scirp.org
One common approach involves the formation of a self-assembled monolayer (SAM) of cysteamine on a gold electrode. The terminal amine groups of the cysteamine layer can then be used to covalently link avidin to the surface. Subsequently, biotinylated antibodies, specific to the target analyte, are introduced and bind to the immobilized avidin. scirp.org This layered assembly creates a highly specific and sensitive interface for detecting the target antigen. For instance, impedimetric immunosensors have been developed using this strategy for the detection of cancer biomarkers and human IgG. scirp.org In these sensors, the binding of the antigen to the immobilized antibody alters the electrical impedance at the electrode surface, providing a measurable signal.
Research has demonstrated the development of a label-free impedimetric immunosensor for the detection of human IgG with a dynamic range of 100 ng/mL to 900 ng/mL and a low detection limit of 100 ng/mL. scirp.org Another study focused on an electrochemical immunosensor for the S100B protein, a biomarker for traumatic brain injury, utilizing a cysteamine SAM for antibody immobilization. mdpi.com
Table 1: Examples of Analytes Detected by Immunosensors Utilizing Cysteamine-Based Immobilization
| Analyte | Sensor Type | Immobilization Strategy | Key Finding |
|---|---|---|---|
| Human IgG | Impedimetric | Cysteamine SAM with avidin-biotin linkage | Dynamic range of 100-900 ng/mL, detection limit of 100 ng/mL scirp.org |
| S100B Protein | Electrochemical | Cysteamine SAM with zero-length cross-linking | Effective immobilization of anti-S100B monoclonal antibody mdpi.com |
| Aflatoxin B1 | Electrochemical | Electro-deposition on cysteamine functionalized gold nanoparticles | High efficiency and rapid detection of the mycotoxin nih.gov |
| Cancer Biomarkers | Impedimetric | Covalent immobilization on cysteamine SAM | Development of a label-free detection method scirp.org |
Electrochemiluminescence (ECL) Biobarcode Methods
Electrochemiluminescence (ECL) is a highly sensitive detection technique that involves the generation of light from an electrochemical reaction. In the context of bioassays, ECL can be significantly amplified through the use of "biobarcode" methods. One innovative approach utilizes cysteamine-gold nanoparticle (GNP) conjugates to create a powerful ECL signal amplification system. acs.orgacs.org
In this method, GNPs are functionalized with a large number of cysteamine molecules, which are then labeled with an ECL reporter, such as tris-(2,2'-bipyridyl) ruthenium (TBR). These TBR-labeled cysteamine-GNP conjugates serve as nanoprobes. The assay typically follows a sandwich format where a capture probe, often biotinylated, binds the target analyte (e.g., a specific DNA sequence). The nanoprobe, which also carries a recognition element for the target, then binds to the captured analyte, forming a sandwich complex. acs.orgacs.org
The high loading of TBR molecules on the GNP via the cysteamine linkers leads to a massive amplification of the ECL signal upon electrochemical excitation. This strategy has been successfully applied to the detection of DNA with a remarkably low detection limit of 100 fM. acs.orgacs.org The use of cost-effective cysteamine simplifies the probe preparation compared to conventional methods that require expensive, dual-labeled oligonucleotides. acs.org Furthermore, this ECL biobarcode assay demonstrates excellent selectivity, capable of distinguishing single-base mismatches in DNA sequences, even in complex samples like human serum. acs.orgacs.org
Nanoparticle-Based Probes for Molecular Sensing
The integration of this compound with nanoparticles, particularly gold nanoparticles (GNPs), has led to the development of versatile and highly sensitive probes for molecular sensing. nih.govnih.gov The functionalization of GNPs with cysteamine provides a platform for attaching various biomolecules, while the biotin component allows for specific targeting or immobilization through the biotin-avidin interaction.
These nanoparticle-based probes offer several advantages, including a high surface-area-to-volume ratio, which allows for the loading of a large number of detection molecules, and unique optical and electronic properties that can be exploited for signal generation. nih.gov For example, GNPs functionalized with antibodies against Aflatoxin B1, a carcinogenic mycotoxin, have been used for its efficient detection. nih.gov
A notable development is the creation of universal biotin-polyethylene glycol (PEG)-linked gold nanoparticle probes for the simultaneous detection of different classes of biomarkers, such as nucleic acids and proteins, from a single sample. nih.gov These probes have been used in microarray assays to detect microRNAs and prostate-specific antigen (PSA) with high sensitivity, achieving detection limits of 50 fM for nucleic acid targets and 1 pg/µL for the protein target. nih.gov The ability to detect multiple types of biomarkers simultaneously is crucial for the early diagnosis and management of complex diseases. nih.gov
Table 2: Performance of Nanoparticle-Based Probes in Molecular Sensing
| Probe Composition | Target Analyte(s) | Detection Method | Limit of Detection |
|---|---|---|---|
| Cysteamine-GNP with TBR label | DNA | Electrochemiluminescence | 100 fM acs.orgacs.org |
| Biotin-PEG-GNP | microRNA | Microarray | 50 fM nih.gov |
| Biotin-PEG-GNP | Prostate-Specific Antigen (PSA) | Microarray | 1 pg/µL nih.gov |
| Antibody-functionalized Cysteamine-GNP | Aflatoxin B1 | Electrochemical | Not specified nih.gov |
Integration with Microfluidics and Biochips
The principles of this compound functionalization are highly compatible with the development of microfluidics and biochips. These platforms aim to miniaturize and automate biological and chemical analyses, offering advantages such as reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. nih.gov
The robust and well-defined surface chemistry provided by cysteamine self-assembled monolayers is ideal for creating patterned, functional surfaces within microfluidic channels or on the surface of biochips. By selectively modifying specific regions of a gold-coated biochip with cysteamine, it is possible to create designated areas for the immobilization of biotinylated probes via an avidin linker. This allows for the development of multiplexed assays where different analytes can be detected simultaneously in different regions of the same chip.
The high sensitivity of detection methods that employ this compound, such as the ECL biobarcode system and nanoparticle-based probes, makes them well-suited for the small detection volumes characteristic of microfluidic devices. The integration of these sensitive detection modalities into microfluidic platforms holds significant promise for the development of portable, point-of-care diagnostic devices for a wide range of applications, from disease diagnosis to environmental monitoring. nih.gov
Functionalization of Materials for Biointerfaces and Targeted Systems
The ability to control the interface between synthetic materials and biological systems is fundamental to many biomedical technologies. Cysteamine and its derivatives, including this compound, are key molecules in the functionalization of materials to create biocompatible and bioactive interfaces.
Self-Assembled Monolayers of Cysteamine for Biosensor Development
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of certain materials. Cysteamine, with its thiol (-SH) group, readily forms a stable SAM on gold surfaces through a strong gold-sulfur bond. nih.gov The terminal amine (-NH2) group of the cysteamine molecule is then exposed, providing a versatile chemical handle for the subsequent immobilization of biomolecules. nih.gov
This bottom-up approach to surface modification is a cornerstone of modern biosensor development. The cysteamine SAM creates a well-defined and stable interface that can be further modified to attach enzymes, antibodies, or nucleic acids. scirp.orgtorvergata.it For example, glutaraldehyde (B144438) is often used as a cross-linking agent to covalently bind the primary amine groups of proteins to the amine groups of the cysteamine SAM. torvergata.it
The concentration of the cysteamine solution used for SAM formation can significantly impact the performance of the resulting biosensor. Studies on non-faradaic impedimetric biosensors for LDL cholesterol have shown that optimizing the cysteamine concentration is crucial for achieving high sensitivity and a low limit of detection. mdpi.com A dense and uniform SAM minimizes pinholes and provides an optimal surface for bioreceptor attachment. mdpi.com This level of control over the biointerface is essential for the development of reproducible and reliable biosensors.
Gold Nanoparticle Functionalization with Cysteamine Derivatives
Gold nanoparticles (GNPs) are widely used in biomedical research due to their unique physicochemical properties, biocompatibility, and ease of functionalization. nih.gov Cysteamine and its derivatives are frequently used as stabilizing and functionalizing agents for GNPs. nih.govmdpi.com The thiol group of cysteamine binds to the gold surface, forming a protective layer that prevents aggregation and provides a platform for further chemical modifications. mdpi.com
The terminal amine group of cysteamine on the GNP surface can be used to attach a wide range of molecules, including drugs, targeting ligands, and imaging agents. For instance, this compound can be used to functionalize GNPs, allowing them to be targeted to cells or tissues that express avidin or streptavidin, or to be used as probes in biotin-streptavidin-based assays. nih.gov
Cysteamine-functionalized GNPs have been investigated for various applications, including gene delivery, where they can bind to negatively charged DNA or siRNA and facilitate their entry into cells. nih.gov They have also been used in the development of colorimetric sensors, where the aggregation or dispersion of the functionalized GNPs in the presence of an analyte leads to a visible color change. rsc.org The ability to tailor the surface chemistry of GNPs with cysteamine and its derivatives is a powerful tool for creating sophisticated nanomaterials for diagnostics and therapeutics.
Biocompatible Surface Modifications for Cell-Material Interactions
The ability to control the interface between synthetic materials and biological systems is critical for the development of medical implants, cell culture platforms, and biosensors. This compound plays a significant role in creating biocompatible surfaces that can actively promote and guide cell-material interactions, particularly in neurological applications.
By utilizing self-assembly chemistry, cysteamine, or its disulfide form cystamine (B1669676), can form a stable self-assembled monolayer (SAM) on gold surfaces. researchgate.netnih.gov The terminal amine groups of the cysteamine layer can then be covalently linked to the carboxylic acid group of biotin. This process results in a surface densely functionalized with biotin moieties, which can then be used to immobilize biotinylated antibodies or other proteins through the high-affinity biotin-avidin linkage. researchgate.netscirp.orgresearchgate.net
Research has shown that such modified surfaces exhibit excellent biocompatible properties. researchgate.net For instance, gold electrodes modified with cell adhesion molecules (CAMs) via a cysteamine-based SAM showed high cell viability for neuroblastoma cell lines. researchgate.net These functionalized surfaces not only supported cell life but also enhanced specific biological functions, such as promoting neurite outgrowth, which is a crucial factor for creating effective neural interfaces for neuroprosthetics. researchgate.net In studies comparing different materials, surfaces like nanocolumnar TiN, designed to promote neuron adhesion, demonstrated significantly better cell spreading and neurite formation compared to gold, highlighting the importance of the underlying substrate in conjunction with the biochemical functionalization. mdpi.com The ability to create these defined, biocompatible surfaces allows researchers to mimic cellular microenvironments and study cell-to-material interactions with high precision.
| Surface Material | Modification Strategy | Observed Biological Outcome | Reference |
|---|---|---|---|
| Gold Electrode | Cysteamine SAM with immobilized Cell Adhesion Molecules (CAMs) | Exhibited biocompatible properties and promoted neurite outgrowth in neuroblastoma cells. | researchgate.net |
| Gold Substrate | Cysteamine/Cystamine SAM with covalently bound activated biotin. | Successfully created a surface for immobilizing biotinylated ligands for biosensor development. | nih.gov |
| TiN and nanocolumnar TiN | Nanostructured surface (unmodified with this compound) | Promoted superior adhesion and spreading of neurons compared to gold. | mdpi.com |
Investigational Probes for Biochemical Pathway Analysis
The unique chemical properties of this compound make it an invaluable tool for designing probes to investigate complex biochemical pathways. The biotin serves as a robust handle for detection and purification, while the cysteamine moiety can interact with specific cellular components.
Oxidative stress is a pathological state linked to numerous diseases, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.govmdpi.com This imbalance leads to damage of cellular components, including proteins. One such modification is the conversion of specific amino acid residues like selenocysteine (B57510) into dehydroalanine (B155165) (DHA). nih.gov
Biotin-conjugated cysteamine has been developed as a specific probe for detecting proteins containing this DHA modification. nih.gov A notable example is its use in identifying DHA-containing glutathione (B108866) peroxidase 1 (GPx1), an important antioxidant enzyme. The active site of GPx1 contains a selenocysteine that, upon severe oxidation, can be irreversibly converted to a DHA residue, inactivating the enzyme. nih.gov Researchers have developed a blot-based method where this compound specifically binds to the DHA residue on GPx1. The biotinylated protein can then be easily detected using streptavidin conjugates. This method allows for the estimation of the amount of inactivated, DHA-modified GPx1 in cell homogenates, providing a potential surrogate marker for quantifying the level of oxidative stress the cells have experienced. nih.gov
| Probe | Target Analyte | Biological Context | Detection Method | Reference |
|---|---|---|---|---|
| Biotin-conjugated cysteamine | Dehydroalanine (DHA) residue in Glutathione Peroxidase 1 (GPx1) | Marker for severe oxidative stress | Blot-based detection using streptavidin after immunoprecipitation of GPx1 | nih.gov |
Understanding how therapeutic agents or molecular probes enter cells is fundamental to drug delivery and molecular biology. This compound and related biotinylated molecules are instrumental in these studies, leveraging the natural biotin uptake pathway. Many cells, including certain lung epithelial cells, express a sodium-dependent multivitamin transporter (SMVT) that recognizes and internalizes biotin. nih.gov
Researchers have exploited this mechanism for intracellular delivery studies. By conjugating biotin to polymers or nanoparticles, they can create complexes that carry a protein or drug cargo. nih.gov These biotin-tagged complexes are recognized by the biotin receptor on the cell surface and brought into the cell via receptor-mediated endocytosis. nih.gov The biotin molecule not only acts as a targeting ligand but also serves as an indispensable tag for tracking the entire complex. For example, after internalization, the location of a biotin-conjugated polymer can be visualized using fluorescently labeled avidin, confirming that the delivery vehicle has entered the cell along with its cargo. nih.gov This strategy has been used to study the intracellular transport of protein cargo in lung-derived A549 epithelial cells in vitro, demonstrating a powerful method for investigating and optimizing drug delivery systems. nih.gov
Cell-free systems for protein synthesis offer a powerful platform for producing proteins and studying biochemical processes in a controlled environment, free from the complexity of a living cell. mdpi.com In this context, biotinylation is a widely used technique for the detection, purification, and immobilization of newly synthesized proteins, and the principles can be readily applied using molecules like this compound. nih.gov
In cell-free synthesis, a biotinylated amino acid can be incorporated directly into a growing polypeptide chain at a specific site. nih.gov Alternatively, the thiol group of a molecule like this compound could be used to post-translationally modify a cysteine residue on a protein synthesized in the system. The resulting biotin-tagged protein can be directly immobilized onto a streptavidin-coated surface, such as a microarray or sensor chip, straight from the cell-free reaction mixture. researchgate.net This immobilization is crucial for a variety of downstream applications, including high-throughput screening of enzyme activity or studying protein-protein interactions without the need for traditional, often lengthy, protein purification steps. nih.govresearchgate.net This approach significantly accelerates the prototyping and analysis of engineered proteins and biocatalysts. mdpi.com
Theoretical and Computational Chemistry Approaches to Biotin Cysteamine Systems
Density Functional Theory (DFT) Studies of Chemisorption and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for studying the chemisorption of molecules like biotin-cysteamine onto metallic surfaces, such as gold, which is a common substrate in biosensor applications.
DFT calculations have been extensively applied to understand the adsorption mechanism of the cysteamine (B1669678) portion of the molecule onto gold surfaces, most commonly the Au(111) surface. These studies reveal that the sulfur atom of the thiol group is the primary anchoring point to the gold surface. nih.govresearchgate.netresearchgate.net The calculations show that chemisorption involving the formation of a strong S-Au bond is energetically favorable. researchgate.net Different adsorption sites on the gold surface, such as on-top, bridge, and hollow sites, are considered to determine the most stable configuration. For cysteine, a closely related molecule, the bridge site between two gold atoms is often found to be the most stable adsorption position for the sulfur headgroup. nih.govresearchgate.net
The strength of the interaction between the functional groups of the adsorbate and the gold surface can be quantified. For instance, in studies of cysteine on Au(111), the S-Au bond strength is estimated to be significant, on the order of 47 kcal/mol, while the interaction of the amino group (N-Au) is considerably weaker, around 6 kcal/mol. nih.gov This indicates that the primary mode of attachment for this compound is through the thiol group.
DFT is also employed to analyze the electronic properties of the system, such as the projected density of states (PDOS). This analysis helps in understanding the nature of the chemical bonds formed between the molecule and the surface. researchgate.netresearchgate.net The hybridization between the p-like orbitals of the sulfur atom and the d-band of the gold atoms leads to the formation of bonding and anti-bonding orbitals. researchgate.net This charge transfer and orbital hybridization at the molecule-substrate interface are crucial for the stability of the self-assembled monolayer (SAM) and influence the electronic transport properties of molecular electronic devices. science.gov The analysis of the electronic structure provides insights into how the formation of the this compound layer modifies the work function of the gold surface, which is a key parameter in electrochemical and electronic sensors.
Table 1: DFT Calculation Results for Thiol Adsorption on Au(111) Surface
| Adsorbate Fragment | Preferred Adsorption Site on Au(111) | Estimated Adsorption Energy / Bond Strength | Key Electronic Interaction |
| Thiol Group (S-H) | Bridge site | ~47 kcal/mol (S-Au bond) nih.gov | Hybridization of S p-orbitals with Au d-band researchgate.net |
| Amino Group (NH2) | Off-top site | ~6 kcal/mol (N-Au bond) nih.gov | Weaker interaction, contributing to orientation researchgate.net |
Molecular Dynamics Simulations of Bioconjugate Conformations and Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is exceptionally well-suited for exploring the conformational flexibility and intermolecular interactions of this compound bioconjugates, especially in complex biological environments.
Once the this compound molecule is anchored to a surface via its cysteamine group, the biotin (B1667282) headgroup is exposed and available for binding to its specific recognition partner, streptavidin or avidin (B1170675). MD simulations provide a molecular-level rationale for the performance of these biotinylated surfaces. acs.org For example, simulations can model mixed self-assembled monolayers (SAMs) where this compound is combined with other molecules to control the surface density of biotin and minimize non-specific binding. acs.org
These simulations can reveal crucial details about the conformation of the this compound linker. The orientation and accessibility of the biotin moiety are critical for efficient binding to streptavidin. MD simulations can track the position and dynamics of the biotin headgroup relative to the surface, showing how factors like surface coverage and the presence of co-adsorbed molecules influence its presentation. acs.orgnih.gov The simulations can show that the network of intermolecular hydrogen bonds is effective at stabilizing the position of the biotin, but the conformational freedom of the linker can lead to a less localized catalytic or binding moiety. nih.gov
Furthermore, MD simulations are invaluable for studying the binding process itself. They can be used to model the approach and binding of streptavidin to the biotinylated surface, providing insights into the energetics and dynamics of this high-affinity interaction. nih.govcmu.eduresearchgate.net By calculating the potential energy of the system, researchers can understand the driving forces behind the binding event. nih.gov Steered molecular dynamics (SMD) simulations can even be used to simulate the unbinding process under an external force, providing a detailed picture of the mechanics of bond rupture, which is relevant for applications like atomic force microscopy (AFM). researchgate.net
Table 2: Insights from Molecular Dynamics Simulations of Biotinylated Systems
| Simulation System | Key Findings | Implication for this compound |
| Biotinylated Mixed SAMs on Gold | The composition of the SAM directly impacts the orientation and accessibility of the biotin headgroup, affecting streptavidin binding affinity and specificity. acs.org | Provides a rationale for designing optimal surface densities of this compound for sensor applications. |
| Biotin-Streptavidin Complex | Simulations reveal the importance of specific hydrogen bonds and hydrophobic interactions in the binding pocket for the high-affinity interaction. nih.gov | Explains the stability of the this compound-streptavidin complex, which is fundamental to its use in assays. |
| Artificial Metalloenzymes with Biotinylated Ligands | The biotinylated ligand can exhibit considerable conformational flexibility within the streptavidin pocket, which can be modulated by protein mutations. nih.gov | Highlights the dynamic nature of the this compound linker and its potential influence on the function of the conjugated system. |
Modeling of Electrochemical and Optical Sensor Responses
Computational modeling plays a crucial role in understanding and predicting the response of biosensors that utilize this compound as a molecular linker. These models connect the molecular-level events, studied by DFT and MD, to the macroscopic signal that is measured experimentally.
In the context of electrochemical sensors , modeling helps to interpret changes in impedance, current, or potential that occur upon the binding of a target analyte to the biotinylated surface. For instance, electrochemical impedance spectroscopy (EIS) is a common technique where the binding of streptavidin to a this compound modified electrode alters the charge transfer resistance at the electrode-solution interface. scirp.orgresearchgate.net An electrical equivalent circuit is often used to model the experimental impedance data. scirp.org The components of this circuit (e.g., charge transfer resistance, double-layer capacitance) can be correlated with the physical properties of the molecular layers on the electrode surface. Computational approaches can help to understand how the formation of the biotin-streptavidin complex displaces ions and solvent molecules, leading to the observed changes in impedance. The development of advanced electrochemical sensors often benefits from molecular modeling to optimize the sensor design for higher sensitivity and selectivity. ekb.eg
For optical sensors , such as those based on Surface Plasmon Resonance (SPR) or Localized Surface Plasmon Resonance (LSPR), modeling is used to predict the shift in the resonance angle or wavelength upon molecular binding. rsc.orgresearchgate.netmdpi.com When streptavidin binds to a surface functionalized with this compound, the local refractive index at the sensor surface increases, causing a measurable shift in the SPR signal. researchgate.net Theoretical calculations can be used to verify the spectral response of the sensor. theses.cz For LSPR sensors that use gold nanoparticles, Mie theory can be used to predict how the size of the nanoparticles and the binding of biomolecules will affect the optical properties of the sensor. researchgate.net By modeling the change in the dielectric environment around the nanoparticles upon the formation of the this compound-streptavidin complex, these models can predict the sensitivity of the LSPR sensor. These modeling efforts are essential for the rational design and optimization of optical biosensors for various applications, including medical diagnostics. researchgate.netaip.org
Future Prospects and Interdisciplinary Research Directions for Biotin Cysteamine
Innovations in Multifunctional Biotin-Cysteamine Conjugate Design
The unique bifunctional nature of this compound serves as a foundational scaffold for the design of sophisticated multifunctional conjugates. Future research is focused on creating complex molecules where this compound acts as a central linker, connecting targeting moieties, therapeutic agents, and imaging labels in a single construct. The innovation in this area lies in moving beyond simple bifunctional linkers to create "multi-pronged" systems with precisely controlled architectures. nih.gov
One promising direction is the development of conjugates for targeted cancer therapy. nih.gov For instance, researchers have designed platinum(IV) prodrugs conjugated with both a biotin (B1667282) ligand for tumor cell targeting and another anticancer drug, such as a histone deacetylase inhibitor (HDACi). nih.gov In such a design, the this compound moiety could be adapted to anchor these complexes to nanocarriers or to introduce an additional functionality. The goal is to achieve synergistic cytotoxicity by delivering multiple therapeutic agents to the tumor site, thereby enhancing efficacy and overcoming drug resistance. nih.gov
Advancements in synthetic chemistry are crucial for the progress of these multifunctional conjugates. Methodologies that allow for the precise control of the stoichiometry and spatial arrangement of each component are essential. mpg.de For example, techniques that enable the controlled attachment of a specific number of therapeutic molecules and targeting ligands to a central scaffold will lead to conjugates with optimized and reproducible biological activity. mpg.de This precision engineering will be a key factor in translating these complex molecules from preclinical studies to potential clinical applications. nih.gov
| Conjugate Component 1 | Linker/Core | Conjugate Component 2 | Potential Application | Reference |
|---|---|---|---|---|
| Biotin (Targeting) | Platinum(IV) Complex | SAHA (HDAC Inhibitor) | Synergistic Cancer Therapy | nih.gov |
| Biotinylated Antibody (Targeting) | Streptavidin | Fluorescent Dye (Imaging) | Cellular Imaging | mpg.de |
| Biotin (Targeting) | Chitosan Nanoparticle | Anticancer Drug | Targeted Drug Delivery | nih.gov |
Integration with "Lab-on-a-Chip" and Miniaturized Analytical Devices
The field of microfluidics, often termed "lab-on-a-chip" technology, aims to miniaturize and automate complex biological and chemical assays. nih.govmdpi.com this compound is an ideal molecular tool for the functionalization of surfaces within these devices. The cysteamine (B1669678) component, with its terminal thiol group, readily forms self-assembled monolayers (SAMs) on gold surfaces, which are commonly used as electrodes or sensing elements in microfluidic chips. researchgate.net This provides a stable and oriented platform for the subsequent immobilization of biomolecules.
Once the this compound monolayer is in place, the biotin moiety is exposed and available for the highly specific and strong binding of streptavidin or avidin (B1170675). researchgate.net This streptavidin-coated surface can then be used to capture a vast array of biotinylated molecules, including antibodies, enzymes, DNA probes, and other proteins. rsc.org This modular approach is central to creating versatile and reusable biosensors. For example, an impedimetric immunosensor for detecting specific biomarkers can be fabricated by immobilizing biotin-labeled antibodies onto a gold electrode modified with a this compound and avidin architecture. researchgate.net
Future research will likely focus on integrating these this compound-based sensing platforms into more complex lab-on-a-chip systems for applications such as point-of-care diagnostics, high-throughput drug screening, and single-cell analysis. harvard.edu The ability to create spatially defined patterns of different biotinylated probes on a single chip could allow for the simultaneous detection of multiple analytes from a minute sample volume. The robustness of the thiol-gold bond and the specificity of the biotin-streptavidin interaction are key advantages that facilitate the development of reliable and sensitive miniaturized analytical devices. researchgate.netrsc.org
| Component | Function | Advantage in Miniaturized Systems | Reference |
|---|---|---|---|
| Cysteamine (Thiol Group) | Surface Anchoring | Forms stable self-assembled monolayers on gold surfaces. | researchgate.net |
| Biotin | Molecular Recognition/Capture | High-affinity, specific binding to streptavidin/avidin for modular sensor design. | researchgate.netrsc.org |
| Complete Molecule | Interfacial Linker | Enables robust and oriented immobilization of biomolecules on chip surfaces. | researchgate.net |
Exploration in Advanced Nanomaterials and Bio-Nanotechnology
Bio-nanotechnology leverages the unique properties of nanoscale materials for biological and medical applications. nih.gov this compound is a critical surface modification agent for imparting biological functionality to a wide range of nanomaterials, including gold nanoparticles, quantum dots, and polymeric nanoparticles. nih.govnih.gov The conjugation of this compound to these materials combines the physical and optical properties of the nanoparticle core with the biological targeting capability of the biotin shell. nih.gov
For example, gold nanoparticles functionalized with this compound can be used in colorimetric assays or as contrast agents in imaging. nih.gov The cysteamine ensures stable attachment to the gold surface, while the biotin allows for targeting of cells that overexpress biotin receptors or for assembly into larger, more complex nanostructures using streptavidin as a bridge. nih.govnih.gov Similarly, biotinylated chitosan-based nanosystems are being explored for targeted drug and gene delivery. nih.gov The biotin coating helps the nanosystem to be preferentially taken up by cancer cells, which often overexpress biotin receptors. nih.govnih.gov
Future directions in this area involve the design of "smart" or theranostic nanomaterials. These are multifunctional nanoparticles that can simultaneously act as diagnostic imaging agents and therapeutic delivery vehicles. nih.gov this compound will be instrumental in the surface engineering of such systems. Researchers are exploring how to precisely control the density and orientation of this compound on nanoparticle surfaces to optimize their interaction with biological targets and to improve their pharmacokinetic profiles. nih.govxjtu.edu.cn The integration of this compound with advanced nanomaterials opens up new possibilities for creating highly selective and effective tools for diagnosing and treating diseases at the molecular level. nih.gov
Q & A
Q. How is Biotin-Cysteamine synthesized and characterized in experimental settings?
this compound conjugates are typically synthesized via a two-step procedure: (1) chemisorption of cysteamine (a short amine-terminated organosulfur compound) onto gold surfaces to form self-assembled monolayers (SAMs), and (2) covalent binding of biotin using activated ester derivatives. Characterization employs Fourier transform infrared reflection-absorption spectroscopy (FT-IRRAS) and X-ray photoelectron spectroscopy (XPS) to confirm covalent bonding and monolayer integrity. For reproducibility, ensure protocols detail reagent purity, reaction time, and surface preparation . Experimental sections should follow guidelines to include sufficient detail for replication, such as specifying instrument parameters and control experiments .
Q. What are common pitfalls in verifying covalent binding of this compound systems?
A frequent issue is nonspecific adsorption of biotin to gold surfaces, which can be mitigated by using mixed monolayers of cysteamine and thioalcohols (e.g., 11-mercapto-1-undecanol). The thioalcohol blocks unmodified gold sites, reducing false-positive signals. Negative controls, such as carboxylic acid-terminated SAMs (which lack reactive amines), should confirm specificity. FT-IRRAS peaks at 1650 cm⁻¹ (amide I) and 1540 cm⁻¹ (amide II) are critical markers of successful this compound conjugation .
Advanced Research Questions
Q. How can experimental conditions be optimized to improve this compound conjugation efficiency?
Optimization involves adjusting surface density of cysteamine SAMs and reaction pH. Mixed monolayers with varying ratios of cysteamine to inert thioalcohols (e.g., 1:3) enhance biotin accessibility while minimizing aggregation. Computational modeling (e.g., molecular dynamics simulations) can predict optimal SAM configurations. Validate with XPS nitrogen-to-sulfur (N/S) ratios to quantify biotin incorporation .
Q. How should researchers address discrepancies in reported binding efficiency values across studies?
Discrepancies often arise from differences in surface roughness, solvent choice, or biotin activation methods. Conduct a systematic review of variables (e.g., pH, temperature) and replicate experiments under standardized conditions. Use contradiction analysis frameworks to isolate confounding factors, such as comparing FT-IRRAS and XPS data for consistency in covalent bond confirmation .
Methodological Guidance
Q. What statistical approaches are recommended for validating this compound interaction data?
Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes or non-normal distributions. For kinetic studies, apply regression models to estimate binding constants, ensuring assumptions (e.g., linearity, homoscedasticity) are tested. Report confidence intervals and effect sizes to contextualize significance. Reference biostatistics guidelines for justifying method choices and interpreting p-values .
Q. How to design robust controls for this compound experiments?
Include three types of controls:
- Negative controls : SAMs lacking reactive amines (e.g., carboxylic acid-terminated monolayers) to rule out nonspecific adsorption.
- Positive controls : Pre-characterized biotin-streptavidin systems to benchmark binding efficiency.
- Internal controls : Mixed monolayers with inert thioalcohols to validate surface blocking efficacy .
Experimental Design Considerations
Q. What techniques are critical for assessing this compound monolayer stability?
Stability can be evaluated via electrochemical impedance spectroscopy (EIS) to monitor resistance changes under varying pH or temperature. Complement with atomic force microscopy (AFM) to visualize surface morphology shifts. For long-term studies, accelerated aging tests in buffer solutions (e.g., PBS at 37°C) simulate physiological conditions .
Q. How to integrate computational modeling with experimental this compound studies?
Use density functional theory (DFT) to predict binding energies between biotin and cysteamine-modified surfaces. Pair with molecular docking simulations to explore streptavidin-biotin interactions on functionalized SAMs. Validate models with experimental FT-IRRAS and XPS data, ensuring alignment between predicted and observed bond configurations .
Data Analysis and Interpretation
Q. How to resolve contradictions between spectroscopic and functional assay data in this compound studies?
If FT-IRRAS confirms biotin conjugation but functional assays (e.g., streptavidin binding) show low activity, consider steric hindrance from dense SAMs. Reduce cysteamine surface density or introduce spacer molecules (e.g., polyethylene glycol) to improve biotin accessibility. Cross-reference XPS elemental analysis (e.g., nitrogen content) with activity metrics to identify thresholds for functional efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
